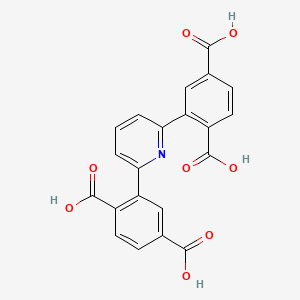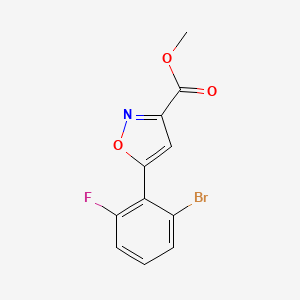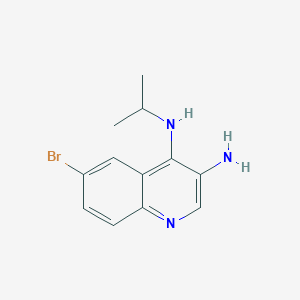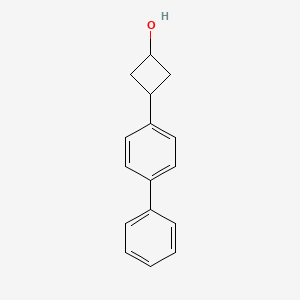
2,6-Di(2',5'-dicarboxylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- typically involves the reaction of 2,6-dibromopyridine with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis-.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: A simpler analog with two carboxylic acid groups attached to a benzene ring.
2,6-Dibromopyridine: A precursor used in the synthesis of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis-.
Pyridine-2,6-dicarboxylic acid: Another related compound with a pyridine ring and two carboxylic acid groups.
Uniqueness
1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- is unique due to its combination of a pyridine ring with two benzenedicarboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H13NO8 |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-[6-(2,5-dicarboxyphenyl)pyridin-2-yl]terephthalic acid |
InChI |
InChI=1S/C21H13NO8/c23-18(24)10-4-6-12(20(27)28)14(8-10)16-2-1-3-17(22-16)15-9-11(19(25)26)5-7-13(15)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
ATFATVISUIEMEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)




